Benzyl 1-(hydroxymethyl)-5-azaspiro[2.3]hexane-5-carboxylate
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Overview
Description
Benzyl 1-(hydroxymethyl)-5-azaspiro[23]hexane-5-carboxylate is a complex organic compound featuring a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 1-(hydroxymethyl)-5-azaspiro[2.3]hexane-5-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a benzyl halide with a spirocyclic amine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Benzyl 1-(hydroxymethyl)-5-azaspiro[2.3]hexane-5-carboxylate can undergo various chemical reactions, including:
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide or potassium carbonate in acetone.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 1-(hydroxymethyl)-5-azaspiro[2.3]hexane-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with unique mechanical and chemical properties.
Mechanism of Action
The mechanism of action of Benzyl 1-(hydroxymethyl)-5-azaspiro[2.3]hexane-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexanes: These compounds share a similar spirocyclic structure but differ in their specific functional groups and chemical properties.
Indole Derivatives: These compounds also feature a spirocyclic structure and are known for their bioactivity, but they have different core structures and functional groups.
Uniqueness
Benzyl 1-(hydroxymethyl)-5-azaspiro[23]hexane-5-carboxylate is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H17NO3 |
---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
benzyl 2-(hydroxymethyl)-5-azaspiro[2.3]hexane-5-carboxylate |
InChI |
InChI=1S/C14H17NO3/c16-7-12-6-14(12)9-15(10-14)13(17)18-8-11-4-2-1-3-5-11/h1-5,12,16H,6-10H2 |
InChI Key |
SCLLCGSPCMIIOK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C12CN(C2)C(=O)OCC3=CC=CC=C3)CO |
Origin of Product |
United States |
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